(2S)-2-(3,4-Difluorophenyl)propan-1-ol
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Overview
Description
(2S)-2-(3,4-Difluorophenyl)propan-1-ol is a chiral organic compound characterized by the presence of a difluorophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,4-Difluorophenyl)propan-1-ol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 3,4-difluoroacetophenone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized chiral catalysts in packed-bed reactors allows for the continuous enantioselective reduction of the ketone precursor. This method offers advantages such as reduced reaction times, lower catalyst consumption, and easier product separation.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3,4-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-difluorobenzaldehyde or 3,4-difluorobenzoic acid.
Reduction: Formation of 2-(3,4-difluorophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(3,4-Difluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-2-(3,4-Difluorophenyl)propan-1-ol exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the biological system being studied. For example, in medicinal chemistry, it may interact with specific proteins or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(3,4-Dichlorophenyl)propan-1-ol
- (2S)-2-(3,4-Dimethylphenyl)propan-1-ol
- (2S)-2-(3,4-Dimethoxyphenyl)propan-1-ol
Uniqueness
(2S)-2-(3,4-Difluorophenyl)propan-1-ol is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or unique chemical reactivity are required. The fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(2S)-2-(3,4-difluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONVLBOIFRPREG-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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